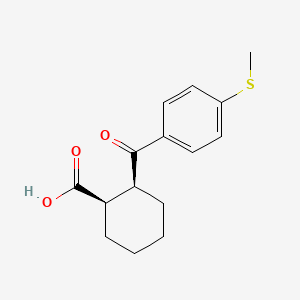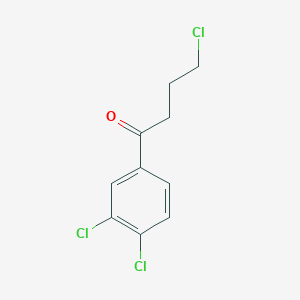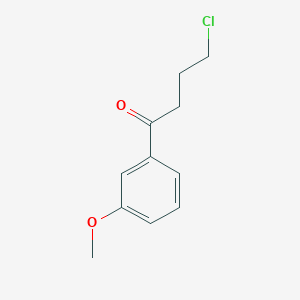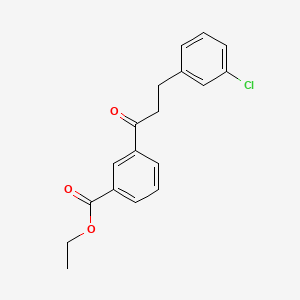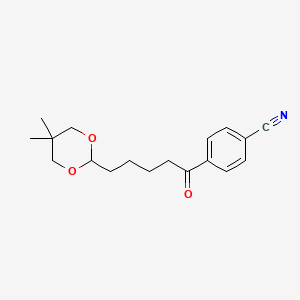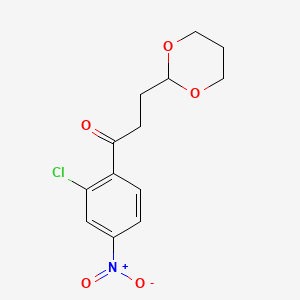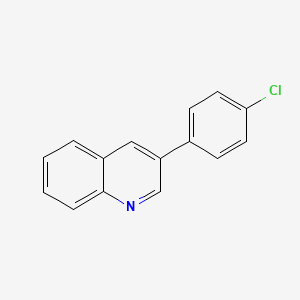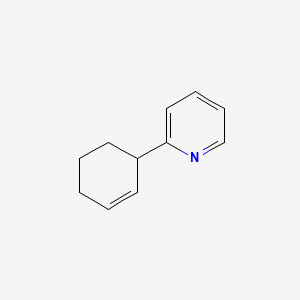
3'-Chloro-3-(4-methylphenyl)propiophenone
Descripción general
Descripción
The compound 3'-Chloro-3-(4-methylphenyl)propiophenone is a chlorinated aromatic ketone with potential applications in various fields, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chlorinated phenols and ketones, which can help infer some properties and reactions of the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic compounds often involves the use of chlorinating agents to introduce chlorine atoms into the aromatic ring. For example, the synthesis of chlorphenprop-methyl, a related chlorinated compound, involves the use of raw materials and reactions that could also be relevant for synthesizing this compound . The exact synthesis route for this compound is not provided, but it could potentially involve similar chlorination techniques.
Molecular Structure Analysis
Molecular docking and quantum chemical calculations, as discussed in the context of a related compound, can provide insights into the molecular structure of this compound . Techniques such as DFT calculations can be used to optimize the geometry, predict vibrational spectra, and analyze molecular parameters like bond lengths and angles. These methods can also help understand the intramolecular charge transfer and electronic properties of the compound .
Chemical Reactions Analysis
Chlorinated aromatic ketones can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic acyl substitution, and oxidation-reduction reactions. The electrochemical behavior of related compounds, such as 4-chloro-3-methylphenol, has been studied using voltammetry, which could also be applicable to understanding the reactivity of this compound . The presence of the ketone group and the chlorine atom can significantly affect the compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones can be inferred from studies on similar compounds. For instance, the vibrational spectroscopic studies of 4-chloro-3-methylphenol provide information on the IR and Raman spectra, which could be similar to those of this compound . Additionally, the analysis of chlorinated phenols using techniques like solid-phase extraction and capillary electrophoresis can shed light on the analytical methods suitable for detecting and quantifying such compounds in environmental samples .
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Chains Formation
Research on related compounds, such as 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, demonstrates their ability to form hydrogen-bonded chains. These chains are formed through single C-H...O hydrogen bonds, indicating potential applications in the design of molecular assemblies and materials with specific structural properties (Trilleras et al., 2005).
Antimicrobial Activity of Copolymers
Copolymers synthesized from derivatives such as 4-Chloro-3-methylphenyl methacrylate have been studied for their antimicrobial activity. These materials exhibit significant antimicrobial effects against bacteria, fungi, and yeast, suggesting their potential use in creating antimicrobial surfaces or materials (Patel et al., 2006).
Environmental Applications in Oxidation Processes
The oxidation of compounds similar to 3'-Chloro-3-(4-methylphenyl)propiophenone in pressurized hot water has been explored for environmental applications, particularly in the degradation of pollutants. These studies offer insights into optimizing conditions for efficient pollutant removal, potentially contributing to water treatment technologies (Kronholm et al., 2002).
Synthesis and Characterization of Novel Polythiophenes
Research on the synthesis of novel polythiophenes bearing derivatives highlights the development of materials with specific thermal, optical, and electrochemical properties. These materials are of interest for applications in electronics and photonics, offering pathways to new types of devices (Tapia et al., 2010).
Phase-Transfer Catalysis for Ester Synthesis
Studies on the benzoylation of similar compounds through phase-transfer catalysis provide valuable methodologies for synthesizing esters. This research contributes to the field of synthetic organic chemistry, offering efficient strategies for producing key intermediates in pharmaceutical and materials science (Yang & Huang, 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3’-Chloro-3-(4-methylphenyl)propiophenone is serotonin receptors . The compound’s active enantiomer binds to these receptors, which play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of serotonin . This inhibition results in an increase in serotonin levels , which can lead to changes in the various physiological processes that serotonin receptors regulate.
Result of Action
The molecular and cellular effects of 3’-Chloro-3-(4-methylphenyl)propiophenone’s action would likely include increased serotonin levels in the synaptic cleft, leading to enhanced serotonergic signaling . This could result in changes in mood, appetite, and other serotonin-regulated processes.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMZBDHVRXVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644122 | |
| Record name | 1-(3-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-73-5 | |
| Record name | 1-(3-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B3023662.png)

